molecular formula C10H12O3 B019512 4-(2-ACETOXY-ETHYL)PHENOL CAS No. 58556-55-1

4-(2-ACETOXY-ETHYL)PHENOL

Cat. No.: B019512
CAS No.: 58556-55-1
M. Wt: 180.2 g/mol
InChI Key: LDLOCPJLLDCCGO-UHFFFAOYSA-N
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Description

4-(2-ACETOXY-ETHYL)PHENOL is a phenolic compound of interest in chemical synthesis and biochemical research. This compound features a phenolic ring substituted with an ethyl chain that is terminated with an acetoxy ester group. This structure suggests its potential utility as a chemical intermediate or a precursor in organic synthesis, particularly for producing more complex molecules. Researchers value this reagent for exploring structure-activity relationships, enzyme substrates, or metabolic pathways. The acetyl group may serve as a protecting group for the alcohol, which can be selectively removed under specific conditions, offering strategic value in multi-step synthetic routes. As with all such compounds, handling should follow appropriate laboratory safety protocols. This product is intended for research and development use only in a laboratory setting, strictly for professional and scientific purposes. It is not intended for personal, medical, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxyphenyl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(11)13-7-6-9-2-4-10(12)5-3-9/h2-5,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLOCPJLLDCCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348484
Record name 2-(4-hydroxyphenyl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58556-55-1
Record name 2-(4-hydroxyphenyl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Strategies for 4 2 Acetoxy Ethyl Phenol

Synthetic Pathways and Methodologies

The methodologies for synthesizing 4-(2-acetoxy-ethyl)phenol and related structures can be broadly categorized into traditional chemical methods, which often involve protection-deprotection steps, and advanced techniques that leverage biocatalysis for improved efficiency and selectivity.

Traditional synthesis relies on well-established organic chemistry reactions. These routes, while effective, often require multiple steps and the use of protective groups to achieve selectivity.

The most direct traditional route to this compound involves the selective acetylation of its immediate precursor, p-hydroxyphenylethanol (tyrosol). Acetylation is a fundamental reaction in organic synthesis for protecting hydroxyl groups. mdpi.com This transformation specifically targets the primary alcohol of the ethyl side chain.

The reaction is typically carried out using an acetylating agent such as acetic anhydride. Various conditions can be employed to facilitate this reaction. For instance, the process can be performed under catalyst- and solvent-free conditions at elevated temperatures (e.g., 60 °C), which represents a greener approach within traditional methods. mdpi.com Alternatively, base catalysts like pyridine can be used, which are known to catalyze the acetylation of both alcohols and phenols by acetic anhydride. rsc.org The challenge in this direct approach lies in achieving chemoselectivity, as the phenolic hydroxyl group can also be acetylated, leading to a di-acetylated byproduct. Reaction conditions must be carefully controlled to favor mono-acetylation at the more reactive aliphatic hydroxyl group.

To overcome the challenge of chemoselectivity in direct acetylation, a common strategy involves the use of a protecting group for the phenolic hydroxyl. The benzyl group is a frequently used protecting group in phenol (B47542) chemistry due to its stability under various reaction conditions and its straightforward removal. researchgate.net

This multi-step synthesis proceeds as follows:

Protection: The phenolic hydroxyl group of p-hydroxyphenylethanol is first protected as a benzyl ether. This is typically achieved by reacting it with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base. commonorganicchemistry.compatsnap.com This step yields 2-(4-benzyloxyphenyl)ethanol. patsnap.com

Acetylation: The resulting compound, with its free aliphatic hydroxyl group, is then acetylated using an agent like acetic anhydride. This selectively forms the acetate (B1210297) ester on the ethyl side chain.

Deprotection: The final step is the removal of the benzyl protecting group to restore the free phenolic hydroxyl. The most common method for benzyl deprotection is catalytic hydrogenolysis, which involves reacting the compound with hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. commonorganicchemistry.comorganic-chemistry.org This cleavage is highly efficient and yields the desired product, this compound, and toluene as a byproduct. organic-chemistry.org

This protection-deprotection sequence ensures that only the aliphatic hydroxyl group is acetylated, leading to a high yield of the target molecule without significant byproducts.

The esterification of molecules containing both phenolic and aliphatic hydroxyl groups presents a significant synthetic challenge. researchgate.net Due to the comparable acidities of the phenolic hydroxyl group and a carboxylic acid, or the similar nucleophilicity of the corresponding phenolate and carboxylate, reactions can occur at both sites. google.com When attempting to esterify a carboxylic acid in the presence of a phenol, for example, etherification of the phenolic group can occur as a considerable side reaction. google.com

This lack of selectivity necessitates the use of protecting groups, as detailed in the benzyl protection strategy, to temporarily block the reactivity of the phenolic hydroxyl. Direct acylation methods under specific conditions, such as using acyl halides in an acidic medium, have been developed for some compounds like hydroxyamino acids to achieve chemoselective O-acylation on the side chain. nih.gov However, for precursors like p-hydroxyphenylethanol, protecting the phenol is the more common and reliable strategy in traditional synthesis to prevent unwanted side reactions and ensure the selective formation of the desired ester.

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Green chemistry principles, such as the use of biocatalysts, offer milder reaction conditions, fewer by-products, and higher selectivity, often eliminating the need for complex protection-deprotection schemes. nih.gov

Chemo-enzymatic synthesis, which combines chemical and enzymatic steps, has emerged as a powerful tool for producing phenolic esters. nih.govfrontiersin.org Lipases are particularly effective biocatalysts for esterification and transesterification reactions involving phenolic compounds. acs.orgmdpi.com These enzymes often exhibit remarkable chemoselectivity, preferentially catalyzing reactions at the aliphatic hydroxyl group while leaving the phenolic hydroxyl group untouched. mdpi.com

A prominent enzyme used for this purpose is Lipase (B570770) B from Candida antarctica (CALB), often immobilized as Novozyme 435, which shows high activity in catalyzing the synthesis of phenolic esters. nih.govacs.org The synthesis can be performed via two main routes:

Esterification: The direct reaction of p-hydroxyphenylethanol with an acid (e.g., acetic acid).

Transesterification: The reaction of p-hydroxyphenylethanol with an acyl donor, such as vinyl acetate. mdpi.com

Studies have demonstrated the high efficiency of these enzymatic methods. For instance, the transesterification of tyrosol with vinyl acetate, catalyzed by whole-cell biocatalysts from the yeast Yarrowia lipolytica, achieved conversions between 27% and 63% after 24 hours. mdpi.com In another study comparing different aromatic alcohols, the lipase-catalyzed synthesis of 4-hydroxybenzyl hexanoate reached a conversion of about 80% in 24 hours. nih.gov These enzymatic reactions are typically carried out in organic solvents like tert-butyl methyl ether or isooctane at mild temperatures (e.g., 37 °C). nih.govmdpi.com The high selectivity of lipases for the aliphatic hydroxyl group in substrates like p-hydroxyphenylethanol makes this a highly attractive, single-step green alternative to traditional multi-step chemical methods. mdpi.com

Interactive Data Table: Lipase-Catalyzed Synthesis of Phenolic Esters

The following table summarizes data from studies on the enzymatic synthesis of various phenolic esters, highlighting the reaction conditions and outcomes.

CatalystSubstratesReaction TypeSolventTemp (°C)Time (h)Conversion (%)
Candida antarctica Lipase B (CALB)4-hydroxybenzyl alcohol + Hexanoic acidEsterificationtert-butyl methyl ether3724~80
Candida antarctica Lipase B (CALB)2-hydroxybenzyl alcohol + Hexanoic acidEsterificationtert-butyl methyl ether3748~50
Yarrowia lipolytica biomassTyrosol + Vinyl acetateTransesterificationIsooctane3724~30
Yarrowia lipolytica biomass3-phenylpropanoic acid + Ethanol (B145695)EsterificationIsooctane372495
Candida antarctica Lipase B (CALB)4-hydroxyphenylacetic acid + EthanolEsterificationIsooctane3724~60

Data sourced from multiple studies on enzymatic esterification. nih.govmdpi.com

Advanced Synthetic Techniques and Green Chemistry Approaches

Cationic polymerization routes for related structures

While this compound itself is not typically a monomer for polymerization, structurally related vinylphenols, such as 4-vinylphenol (B1222589) (also known as 4-hydroxystyrene), serve as important monomers in the synthesis of polymers with functional phenolic groups. wikipedia.org Cationic polymerization is a key method for these monomers, allowing for the creation of polymers with controlled molecular weights and narrow molecular weight distributions.

A notable example is the controlled/"living" cationic polymerization of 4-vinylguaiacol (4VG), a naturally derived phenolic styrene. mdpi.com This process has been successfully achieved using an R–OH/BF₃·OEt₂ initiating system in the presence of water. This system facilitates the reversible activation of the terminal C–OH bond, which is catalyzed by BF₃·OEt₂, enabling precise control over the polymerization process. mdpi.com Such controlled polymerizations are valuable for producing well-defined polymers and can be extended to create random or block copolymers by introducing other comonomers, such as p-methoxystyrene (pMOS), to tailor the properties of the resulting amphiphilic phenolic polymers. mdpi.com

Key features of cationic polymerization for related styrenic structures include:

Initiation: The process is initiated by a cationic initiator, often a Lewis acid or a protonic acid, which transfers a charge to the monomer, forming a carbenium ion. nih.gov

Propagation: The polymer chain grows as new monomers are successively added to the carbocationic active center. nih.gov

Control: The use of specific initiating systems, like the R–OH/BF₃·OEt₂ system, allows for a "living" polymerization, where termination and chain-transfer reactions are minimized, leading to polymers with predictable molecular weights and low polydispersity. mdpi.com

Synthesis of Analogs and Derivatives of this compound

The structural backbone of this compound, which is derived from tyrosol (4-hydroxyphenethyl alcohol), offers multiple sites for chemical modification to generate a diverse range of analogs and derivatives. researchgate.netresearchgate.net These modifications can be targeted at the acetoxy group, the ethyl chain, or the phenolic moiety.

The acetoxy group is a primary site for derivatization. The ester linkage can be readily hydrolyzed under acidic or basic conditions to yield the parent alcohol, tyrosol. This primary alcohol can then serve as a versatile precursor for a new series of ester derivatives.

A common strategy involves the reaction of tyrosol with various acyl chlorides (R-COCl) or carboxylic anhydrides ((R-CO)₂O). researchgate.netmdpi.com This approach allows for the introduction of a wide variety of acyl groups, ranging from short-chain alkanoates to long-chain fatty acid esters, thereby modifying the lipophilicity and other physicochemical properties of the molecule. For instance, lipophilic esters of tyrosol have been synthesized by reacting it with C2–C18 acyl chlorides in dimethyl carbonate, an eco-friendly solvent. researchgate.netmdpi.com This selective esterification of the primary hydroxyl group can be achieved without altering the phenolic hydroxyl, preserving the antioxidant properties associated with the phenol ring. researchgate.net

Direct chemical modification of the saturated ethyl (-CH₂-CH₂-) chain is synthetically challenging due to the stability of C-H bonds. Therefore, analogs with substitutions on the ethyl chain are typically prepared through multi-step synthetic routes starting from different precursors rather than by direct modification of this compound.

For example, a synthetic pathway to an analog could begin with a substituted 4-hydroxyacetophenone. Through a series of reactions, such as reduction of the ketone and subsequent functional group interconversions, a modified ethyl side chain can be constructed before the final acetylation step. This approach provides a modular way to introduce various substituents onto the ethyl backbone.

The phenol group is a key functional component and a prime target for derivatization. The phenolic hydroxyl group and the activated aromatic ring offer several avenues for modification.

O-Alkylation and O-Acylation: The phenolic hydroxyl can be converted into an ether (O-alkylation) or another ester (O-acylation). These reactions modify the acidity and hydrogen-bonding capability of the phenol.

Electrophilic Aromatic Substitution: The aromatic ring is activated by the hydroxyl group, directing electrophilic substitution reactions primarily to the ortho positions (positions 3 and 5). Common reactions include:

Halogenation: Introduction of bromine or chlorine atoms.

Nitration: Addition of a nitro group (-NO₂).

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups.

These derivatizations can significantly alter the biological and chemical properties of the parent molecule.

Table 1: Summary of Derivatization Strategies for this compound

Molecular Moiety Derivatization Strategy Reagents/Conditions Resulting Structure

| Acetoxy Group | Hydrolysis followed by Re-esterification | 1. H⁺ or OH⁻, H₂O 2. R-COCl or (R-CO)₂O | 4-(2-Acyloxy-ethyl)phenol | | Ethyl Chain | Multi-step Synthesis | Start from substituted 4-hydroxyacetophenone | 4-(2-Acetoxy-1/2-substituted-ethyl)phenol | | Phenol Moiety | O-Alkylation / O-Acylation | Alkyl halide / Acyl chloride | 4-(2-Acetoxy-ethyl)alkoxybenzene / 4-(2-Acetoxy-ethyl)phenyl acetate | | Phenol Moiety | Electrophilic Substitution | Br₂, FeBr₃ / HNO₃, H₂SO₄ | Substituted aromatic ring (e.g., bromo, nitro) |

Reaction Mechanisms in this compound Synthesis

The synthesis of this compound from its precursor, tyrosol (4-hydroxyphenethyl alcohol), and acetic acid is a classic example of an esterification reaction. Understanding the mechanism of this process is crucial for optimizing reaction conditions.

The most common method for this transformation is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. chemistrysteps.comvedantu.com This is a reversible equilibrium process. flexiprep.combyjus.com The mechanism proceeds through several distinct steps, often summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

The detailed steps are as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid (acetic acid) by a strong acid catalyst, such as sulfuric acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. vedantu.comflexiprep.combyjus.com

Nucleophilic Attack: The alcohol (tyrosol) acts as a nucleophile, with its hydroxyl oxygen attacking the activated carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion. flexiprep.combyjus.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. This intramolecular or solvent-mediated transfer converts a hydroxyl group into a good leaving group (water). flexiprep.commasterorganicchemistry.com

Elimination of Water: The lone pair of electrons on one of the remaining oxygen atoms helps to expel a molecule of water, reforming the carbonyl double bond and generating a protonated ester. vedantu.commasterorganicchemistry.com

Deprotonation: In the final step, a base (such as water or the conjugate base of the acid catalyst) removes the proton from the protonated ester. This regenerates the acid catalyst and yields the final ester product, this compound. flexiprep.combyjus.com

Because the reaction is reversible, the equilibrium can be shifted toward the product side by using an excess of one of the reactants (typically the alcohol) or by removing water as it is formed. chemistrysteps.comflexiprep.com

Table 2: Mechanistic Steps of Fischer-Speier Esterification

Step # Step Name Description
1 Protonation The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst.
2 Nucleophilic Attack The alcohol's oxygen atom attacks the electrophilic carbonyl carbon.
3 Proton Transfer A proton is transferred to one of the -OH groups, forming a good leaving group (H₂O).
4 Elimination A molecule of water is eliminated from the tetrahedral intermediate.
5 Deprotonation The protonated ester is deprotonated to form the final ester and regenerate the catalyst.

Exploration of Electrophilic Aromatic Substitution in Phenolic Systems

Phenolic compounds, including this compound, are highly susceptible to electrophilic aromatic substitution (EAS) reactions. This heightened reactivity is attributed to the powerful activating nature of the hydroxyl (-OH) group attached directly to the aromatic ring. The non-bonding electron pairs on the oxygen atom are delocalized into the benzene ring through resonance, which significantly increases the electron density of the ring. This enhanced nucleophilicity makes the aromatic ring more attractive to electrophiles. byjus.com

The hydroxyl group is a strong ortho, para-directing substituent. This means that incoming electrophiles are predominantly directed to the positions ortho (C2, C6) and para (C4) to the -OH group. In the case of this compound, the para position is already occupied by the 2-acetoxy-ethyl group. Consequently, electrophilic substitution will occur almost exclusively at the two equivalent ortho positions (C2 and C6).

The high degree of activation conferred by the hydroxyl group allows many EAS reactions to proceed under milder conditions than those required for benzene. However, this reactivity can also be a challenge, as it can lead to polysubstitution or oxidative side reactions, especially in reactions like nitration and halogenation. libretexts.org For example, direct bromination of phenol often yields di- and tri-bromo products readily, making it difficult to control the reaction to obtain a mono-substituted product. libretexts.org Similarly, nitration with concentrated nitric acid can lead to the formation of 2,4,6-trinitrophenol (picric acid), alongside oxidative decomposition products. byjus.com

To control the reactivity and improve the selectivity of EAS reactions on phenols, the hydroxyl group's activating influence can be temporarily attenuated. A common strategy is to convert the -OH group into an ester or ether, which is less activating. For instance, acetylating the hydroxyl group reduces the extent to which the oxygen's lone pairs are donated to the ring, leading to more controlled substitution. libretexts.org After the desired EAS reaction is performed, the protecting group can be removed via hydrolysis to regenerate the phenolic hydroxyl group.

Role of Catalysts and Reaction Conditions in Synthetic Yield and Purity

The yield and purity of this compound and its derivatives are critically dependent on the choice of catalysts and the precise control of reaction conditions such as temperature, solvent, and reaction time. The synthesis of the title compound is typically achieved through the O-acylation (esterification) of its precursor, 4-(2-hydroxyethyl)phenol. This reaction can be catalyzed by either acids or bases.

Further derivatization, such as C-acylation via the Friedel-Crafts reaction, requires different catalytic systems and conditions.

Catalysts :

Lewis Acids : For C-acylation (Friedel-Crafts type reactions), Lewis acids like AlCl₃, SnCl₄, and TiCl₄ are commonly employed. google.com The choice of catalyst can significantly impact the reaction's efficiency and regioselectivity. However, traditional Friedel-Crafts acylations of unprotected phenols can be problematic due to the complexation of the catalyst with the phenolic oxygen.

Brønsted Acids : Strong acids like H₂SO₄ can be used to catalyze certain electrophilic substitutions or esterifications.

Transition Metals : More advanced catalytic systems, such as cationic ruthenium hydride complexes, have been developed for the oxidative C-H acylation of phenols with aldehydes. nih.gov These methods offer high regioselectivity for the ortho position and can proceed without harsh metal oxidants, leading to higher purity and fewer byproducts. nih.gov

Enzymatic Catalysts : In some cases, enzymes can be used to achieve high selectivity and yield under mild conditions, offering a green chemistry approach to synthesis.

Reaction Conditions :

Temperature : Temperature control is crucial for selectivity. In many reactions, there is a competition between kinetically and thermodynamically favored products. For example, O-acylation of phenols is often the kinetically preferred product (forms faster), while C-acylation is thermodynamically more stable. The Fries rearrangement, where an aryl ester (O-acylated) rearranges to a hydroxy aryl ketone (C-acylated), is a classic example of thermodynamic control promoted by a Lewis acid and heat.

Solvent : The solvent choice affects the solubility of reactants and can influence the reaction pathway. A systematic evaluation of solvents, from polar aprotic (like DMF) to non-polar (like toluene), can be part of optimizing a synthetic procedure to maximize yield.

Concentration and Stoichiometry : The relative amounts of reactants and catalyst loading are key variables. Insufficient catalyst may lead to slow or incomplete reactions, while excess catalyst can promote side reactions, reducing purity.

Systematic approaches like Design of Experiments (DoE) can be employed to efficiently optimize these multiple variables (catalyst type, solvent, temperature) to maximize synthetic yield and purity.

Biological Activities and Pharmacological Investigations of 4 2 Acetoxy Ethyl Phenol

Antioxidant Activity and Mechanisms

The antioxidant properties of phenolic compounds are a cornerstone of their therapeutic potential. 4-(2-Acetoxy-ethyl)phenol, a derivative of tyrosol, has been the subject of investigations to elucidate its capacity to counteract oxidative damage. This section delves into its radical scavenging capabilities, its influence on oxidative stress pathways, and a comparative analysis with other phenolic antioxidants.

Evaluation of Radical Scavenging Capabilities

The ability of a compound to directly neutralize free radicals is a key indicator of its antioxidant efficacy. While specific DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging data for this compound is not extensively detailed in the available literature, studies on structurally similar compounds, such as hydroxytyrosol (B1673988) acetate (B1210297), provide valuable insights. Hydroxytyrosol acetate has demonstrated weaker DPPH radical scavenging activity compared to its parent compound, hydroxytyrosol, and other olive oil polyphenols like oleuropein (B1677263). However, its radical scavenging potential was found to be comparable to that of α-tocopherol, a well-established antioxidant. mdpi.com This suggests that the acetate group may influence the hydrogen-donating ability of the phenolic hydroxyl group, a primary mechanism for radical scavenging. nih.gov

The general mechanism of radical scavenging by phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to a free radical, which in turn stabilizes the radical and terminates the chain reaction of oxidation. nih.gov The resulting phenoxyl radical is relatively stable due to resonance delocalization, preventing it from initiating further oxidative reactions. jscholarpublishers.com

Table 1: Radical Scavenging Activity Comparison
CompoundDPPH Radical Scavenging Activity
Hydroxytyrosol AcetateWeaker than hydroxytyrosol and oleuropein; similar to α-tocopherol mdpi.com
HydroxytyrosolStronger than hydroxytyrosol acetate mdpi.com
OleuropeinStronger than hydroxytyrosol acetate mdpi.com
α-TocopherolSimilar to hydroxytyrosol acetate mdpi.com

Inhibition of Oxidative Stress Pathways

Beyond direct radical scavenging, this compound and related compounds can exert their antioxidant effects by modulating intracellular signaling pathways involved in the response to oxidative stress. A key pathway in this defense mechanism is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov

Research on hydroxytyrosol acetate, a close structural analog, has shown that it can activate the Nrf2 signaling pathway. mdpi.comnih.gov Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. mdpi.com This leads to the increased expression of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.gov

Studies on the related compound 4-acetoxyphenol have demonstrated its ability to upregulate NQO1 and HO-1 genes by stabilizing and inducing the nuclear translocation of Nrf2. This, in turn, protects cells from oxidative stress-induced damage. nih.gov It is plausible that this compound employs a similar mechanism, thereby bolstering the cell's endogenous antioxidant defenses. The activation of the Nrf2 pathway represents an indirect but potent antioxidant mechanism, providing a more sustained protective effect compared to direct radical scavenging alone. nih.gov

Comparison with Other Phenolic Antioxidants

The antioxidant activity of this compound is best understood in the context of other well-characterized phenolic compounds. As previously mentioned, the DPPH radical scavenging activity of the related hydroxytyrosol acetate is weaker than that of hydroxytyrosol and oleuropein but similar to α-tocopherol. mdpi.com

The structure-activity relationship of phenolic antioxidants is complex. The number and position of hydroxyl groups on the aromatic ring are critical determinants of antioxidant capacity. nih.gov For instance, the ortho-dihydroxy (catechol) structure found in hydroxytyrosol is known to contribute to its potent radical scavenging activity. nih.gov The acetylation of one of the hydroxyl groups, as in this compound, may modulate its lipophilicity and, consequently, its interaction with different cellular compartments and free radicals.

Anticancer and Cytotoxic Effects

In addition to its antioxidant properties, this compound has been investigated for its potential as an anticancer agent. This section focuses on its inhibitory activity against specific cancer cell lines and its impact on cell proliferation.

Inhibitory Activity against Specific Cancer Cell Lines (e.g., HepG2 Liver Cancer Cells)

Recent research has highlighted the potential of this compound as a cytotoxic agent against human hepatocellular carcinoma (HepG2) cells. In a study evaluating compounds isolated from Ligustrum robustum, this compound was identified as one of the active constituents exhibiting strong inhibitory effects on HepG2 liver cancer cells.

The investigation revealed that this compound significantly suppresses the proliferation of HepG2 cells. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for this compound against the HepG2 cell line.

The study reported a potent IC50 value, indicating a strong dose-dependent inhibition of cell viability. This finding suggests that this compound has the potential to be a valuable lead compound in the development of new therapeutic strategies for liver cancer.

Table 2: Inhibitory Activity of this compound against HepG2 Cells
CompoundCancer Cell LineIC50 Value (µM)
This compoundHepG2 (Liver Cancer)4.5 ± 14
Inhibition of Tumorsphere Formation

The capacity of cancer cells to form tumorspheres is a key indicator of cancer stem cell (CSC) activity, which is linked to tumor initiation, metastasis, and resistance to therapy. Research into the effects of this compound on this process has been explored in the context of prostate cancer. Studies comparing hydroxytyrosol (HT) and its more lipophilic derivatives, including hydroxytyrosyl acetate (HT-Ac), have evaluated their impact on the formation of tumorspheres. mdpi.com The parent compound, hydroxytyrosol, has been shown to inhibit the growth of prostate cancer stem cells. researchgate.net Comparative studies suggest that modifying the structure of hydroxytyrosol, such as through acetylation, influences its cytotoxic and antiproliferative effects, which are critical for preventing the self-renewal of CSCs that leads to tumorsphere formation. mdpi.com

Impact on Cell Migration

Cell migration is a fundamental process in cancer metastasis. The effect of this compound on the migratory capacity of cancer cells has been investigated, particularly in prostate cancer models. In a comparative study, hydroxytyrosol acetate demonstrated a concentration-dependent ability to decrease the migration of prostate cancer cells. mdpi.com This inhibitory effect on cell migration is a crucial aspect of its anticancer potential. mdpi.com

The parent compound, hydroxytyrosol, has also been shown to inhibit migration and invasion in various cancer cell lines, including triple-negative breast cancer and ER-positive breast cancer cells. researchgate.netnih.gov These findings suggest that the phenylethanoid structure common to both hydroxytyrosol and its acetate derivative is important for modulating the cellular machinery involved in metastasis.

Mechanisms of Anticancer Action (e.g., apoptosis induction, cell cycle arrest)

This compound exerts its anticancer effects through multiple mechanisms, including the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. nih.gov

In a study on human colon adenocarcinoma (Caco-2) cells, this compound was found to inhibit cell proliferation and induce cell cycle arrest. This was achieved by modulating the expression of key cell cycle regulatory proteins, specifically by increasing the expression of p21 and cyclin G2 (CCNG2) while decreasing the expression of cyclin B1 (CCNB1). nih.gov

Furthermore, the compound was shown to promote apoptosis by up-regulating the expression of several pro-apoptotic genes, including BNIP3, BNIP3L, PDCD4, and ATF3. nih.gov This genetic reprogramming culminates in the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade. The study also noted that this compound enhanced the expression of xenobiotic metabolizing enzymes, suggesting a role in promoting the detoxification of carcinogens. nih.gov The parent compound, hydroxytyrosol, similarly induces apoptosis and cell cycle arrest in various cancer cell lines, including prostate and colon cancer, indicating a shared mechanism of action related to their core phenolic structure. nih.govoncotarget.comnih.gov

Structure-Activity Relationships for Anticancer Potential

The biological activity of this compound is intrinsically linked to its chemical structure, particularly in comparison to its parent compound, hydroxytyrosol. The addition of an acetate group increases the lipophilicity of the molecule, which can alter its interaction with cell membranes and intracellular targets.

Studies comparing the cytotoxic effects of hydroxytyrosol and its derivatives, such as hydroxytyrosyl acetate (HT-Ac) and ethyl hydroxytyrosyl ether (HT-Et), in prostate cancer cells found that these structural modifications lead to differential activity. HT-Ac showed a selective antiproliferative effect against cancerous PC-3 cells over non-malignant RWPE-1 cells at concentrations of 30 and 100 µM. mdpi.com This suggests that the acetate group can enhance selectivity towards cancer cells under certain conditions.

Antimicrobial and Antifungal Properties

Activity against Bacterial Strains

This compound has demonstrated significant antibacterial properties against a range of bacterial strains. bohrium.comejgm.co.uk Its efficacy has been particularly noted against pathogenic Vibrio species, which are a concern in aquaculture. nih.gov

Research has shown that this compound inhibits the growth of Vibrio parahaemolyticus with a Minimum Inhibitory Concentration (MIC) of 39 µg/mL and a Minimum Bactericidal Concentration (MBC) of 78 µg/mL. tandfonline.com The mechanism of action involves compromising the integrity of the bacterial cell membrane, leading to increased permeability, and interacting with bacterial DNA. bohrium.comnih.govtandfonline.com

The compound is also effective against Gram-positive bacteria. In a comparative study, it showed activity against both Staphylococcus aureus and Staphylococcus epidermidis. ejgm.co.uk While its antimicrobial effect was found to be less potent than its parent compound, hydroxytyrosol, it still produced significant zones of inhibition and demonstrated clear MIC and MBC values. ejgm.co.uk

Antibacterial Activity of this compound
Bacterial StrainMeasurementValueReference
Vibrio parahaemolyticusMIC39 µg/mL tandfonline.com
Vibrio parahaemolyticusMBC78 µg/mL ejgm.co.uk
Staphylococcus aureusMIC12.5 mg/mL ejgm.co.uk
Staphylococcus aureusMBC25 mg/mL ejgm.co.uk
Staphylococcus epidermidisMIC12.5 mg/mL ejgm.co.uk
Staphylococcus epidermidisMBC25 mg/mL ejgm.co.uk

Antifungal Effects against Pathogenic Fungi and Oomycetes

While direct studies on the antifungal activity of this compound are limited, extensive research on its parent compound, hydroxytyrosol, provides strong indications of its potential. Hydroxytyrosol has been shown to possess a broad spectrum of antifungal activity against medically important yeasts and dermatophytes, with MIC values ranging from 97.6 µg/mL to 6.25 mg/mL. nih.gov Its mechanisms include causing significant damage to the fungal cell wall and inhibiting the germ-tube formation in Candida albicans, a key virulence factor. nih.gov Furthermore, chemically synthesized analogs of hydroxytyrosol have demonstrated potent, broad-spectrum antifungal activity by directly disrupting the fungal plasma membrane. nih.gov

Regarding oomycetes, which are destructive plant pathogens distinct from true fungi, there is a lack of specific research on this compound. However, other structurally related phenolic compounds have shown promise. For instance, 4-Ethylphenol (B45693) has been identified as a potent agent against oomycetes like Phytophthora sojae and Phytophthora nicotianae, inhibiting their growth by damaging the cell membrane. nih.govfrontiersin.org This suggests that phenolic structures may represent a promising class of compounds for development as anti-oomycete agents.

Mechanisms of Antimicrobial Action

Phenolic compounds, a broad class of molecules to which this compound belongs, are known to exhibit antimicrobial effects through various mechanisms. A primary mode of action involves the disruption of the microbial cell membrane. The lipophilic nature of these compounds allows them to partition into the lipid bilayer of bacterial and fungal cell membranes. mdpi.com This insertion can alter the membrane's fluidity and integrity.

The key mechanisms associated with phenolic compounds include:

Increased Membrane Permeability: By disrupting the membrane structure, phenolic compounds can cause an increase in permeability. This leads to the leakage of essential intracellular components such as ions (e.g., potassium), nucleic acids, and proteins, ultimately resulting in cell death. nih.gov

Disruption of Membrane Potential: The integrity of the cell membrane is crucial for maintaining the membrane potential, which is vital for cellular processes like ATP synthesis and transport. Phenolic acids can disrupt this potential. nih.gov

Inhibition of Membrane-Bound Enzymes: Many essential enzymes are located within the cell membrane. Phenolic compounds can interfere with the function of these proteins, disrupting critical metabolic pathways. nih.gov

For instance, research on 4-ethylphenol, a structurally related compound, demonstrated its ability to inhibit the growth of oomycetes by destroying the pathogen's cell membrane. researchgate.net The antimicrobial action of phenolic compounds is often concentration-dependent, and their effectiveness can vary based on the specific microbial species and the chemical structure of the phenol (B47542). nih.gov The undissociated form of phenolic acids is typically more effective at crossing the cell membrane via passive diffusion, subsequently acidifying the cytoplasm and causing protein denaturation. mdpi.comnih.gov

Neuroprotective Potential

The potential for compounds to protect neurons from damage is a significant area of research, particularly concerning neuroinflammatory and neurodegenerative diseases.

Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in the pathology of multiple neurological disorders. nih.gov In the central nervous system, elevated levels of soluble TNF-α are a hallmark of neuroinflammation and are associated with conditions like Alzheimer's, Parkinson's, and ischemic stroke. nih.gov Microglia, the primary immune cells of the brain, are a major source of TNF-α, which can trigger inflammatory cascades and contribute to neuronal damage. nih.gov

Therefore, inhibiting TNF-α is considered a promising therapeutic strategy. Many natural phytochemicals, including various phenolic compounds, are investigated for their ability to modulate neuroinflammation. nih.gov The mechanism often involves the inhibition of signaling pathways, such as the NF-κB pathway, which regulates the transcription and production of TNF-α. nih.gov While direct studies on this compound are not extensively documented in this context, the investigation of phenolic compounds as a class for their anti-inflammatory and TNF-α inhibitory effects suggests a potential avenue for its neuroprotective activity.

Enzyme Interactions and Modulation

This compound, as a phenolic compound, has the potential to interact with and modulate the activity of various enzymes critical to physiological and pathological processes.

Xanthine (B1682287) oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govmdpi.com Overactivity of this enzyme can lead to an overproduction of uric acid, resulting in hyperuricemia, a condition that is a precursor to gout. researchgate.net Consequently, the inhibition of XO is a key therapeutic strategy for managing these conditions. nih.gov

Phenolic compounds are widely recognized as inhibitors of xanthine oxidase. nih.gov Studies on a variety of flavonoids and phenolic acids have demonstrated their potential to inhibit XO activity in a concentration-dependent manner. nih.govmdpi.com The inhibitory mechanism can vary, with some compounds acting as competitive, noncompetitive, or mixed-type inhibitors. nih.govmdpi.com This inhibition is often attributed to the ability of the phenolic structure to bind to the active site of the enzyme, specifically the molybdenum center, interfering with substrate binding. nih.gov

Table 1: Xanthine Oxidase Inhibitory Activity of Representative Phenolic Compounds

Compound Type IC₅₀ (µM) Source
Acacetin Flavone 0.58 mdpi.com
Allopurinol (Control) Drug 4.2 mdpi.com
Luteolin Flavone Potent Inhibitor mdpi.com

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. Lower values indicate greater potency.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications.

Phenols represent a distinct class of carbonic anhydrase inhibitors. nih.gov Unlike classical sulfonamide inhibitors that bind directly to the zinc ion within the active site, phenols exhibit a different mechanism. unifi.it X-ray crystallography has shown that a phenol molecule can anchor itself within the enzyme's active site by forming a hydrogen bond with the zinc-bound water molecule, without displacing it. mdpi.comresearchgate.net This interaction obstructs the catalytic cycle. The inhibitory potency of phenols can vary significantly across the different CA isoforms. unifi.itnih.gov

Table 2: Inhibition Constants (Kᵢ) of Phenol Against Various Human Carbonic Anhydrase (hCA) Isoforms

Isoform Kᵢ (µM)
hCA I 11.5
hCA II 9.8
hCA IV 2.7
hCA IX 8.4

Data sourced from studies on the parent compound, phenol. unifi.it Kᵢ represents the inhibition constant; lower values indicate stronger binding and inhibition.

Other Reported Biological Activities

Beyond the specific interactions detailed above, phenolic compounds as a chemical class are associated with a wide spectrum of other biological activities. Research on structurally similar molecules provides insight into other potential effects. For example, 2,4-di-tert-butylphenol, another phenolic derivative, has been isolated from numerous organisms and exhibits a broad range of bioactivities, including: mdpi.comresearchgate.net

Antifungal activity

Antioxidant properties

Insecticidal effects mdpi.com

Phytotoxicity, suggesting potential as a natural herbicide mdpi.com

These findings highlight the diverse biological potential of phenolic structures, suggesting that this compound could possess a wider range of activities than is currently documented.

Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties in several experimental models. mdpi.comnih.gov Its mechanism of action involves the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.

Detailed investigations into its effects on lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages have provided significant insights. epa.gov In these studies, this compound was shown to exert a strong reactive oxygen species (ROS)-scavenging activity and significantly reduce nitrite (B80452) levels. epa.gov This reduction is linked to a significant decrease in the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of nitric oxide, which is a pro-inflammatory mediator. epa.gov

Furthermore, the compound effectively down-regulates the expression of cyclooxygenase-2 (COX-2), another critical enzyme that synthesizes prostaglandins (B1171923) involved in inflammatory processes. epa.gov This anti-inflammatory action is also associated with its ability to prevent the degradation of IκBα, an inhibitor of the transcription factor NF-κB. epa.gov By preventing IκBα degradation, this compound inhibits the activation of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. nih.govnih.gov In vivo evidence has also supported the anti-inflammatory potential of this compound, with studies showing it exerts a beneficial effect on acute ulcerative colitis. nih.gov

The table below summarizes the dose-dependent inhibitory effects of this compound on key inflammatory markers in LPS-stimulated murine macrophages. epa.gov

ConcentrationEffect on iNOS Expression (Relative to Control)Effect on COX-2 Expression (Relative to Control)
50 µM0.44 ± 0.030.72 ± 0.04
100 µM0.44 ± 0.010.54 ± 0.06

Data derived from a study on LPS-stimulated murine peritoneal macrophages. epa.gov

Immunomodulatory Properties

Beyond its direct anti-inflammatory effects, this compound possesses immunomodulatory properties, meaning it can modify the activity of the immune system. mdpi.com Phenolic compounds from sources like olive oil are increasingly recognized for their potential to act as immune-modulators. mdpi.com

A significant study demonstrated the immunomodulatory capacity of this compound in a mouse model of a systemic autoimmune disease. mdpi.com Dietary supplementation with hydroxytyrosyl acetate was found to prevent pristane-induced systemic lupus erythematosus (SLE) in mice. mdpi.com This protective effect highlights the compound's potential to regulate a dysfunctional immune response that characterizes autoimmune disorders. The beneficial effects observed in this study were linked to the amelioration of gut microbiota dysbiosis and inherent immunomodulatory properties. mdpi.com

The immunomodulatory actions of this compound are likely related to those of its parent compound, hydroxytyrosol, which has been shown to modulate the NF-κB signaling pathway and the subsequent release of pro-inflammatory cytokines, thereby influencing the immune response in conditions such as intestinal inflammation. nih.gov By regulating these fundamental pathways, this compound can help restore immune balance. researchgate.net

The following table outlines key research findings related to the immunomodulatory properties of this compound.

Research ModelKey FindingImplication
Pristane-induced lupus in miceDietary supplementation with hydroxytyrosyl acetate prevented the development of SLE. mdpi.comSuggests a potential role in managing autoimmune diseases by modulating the immune system. mdpi.com
In vitro and in vivo models of inflammationThe parent compound, hydroxytyrosol, modulates the NF-κB signaling pathway and cytokine release. nih.govProvides a likely mechanism for the immunomodulatory effects of its acetylated derivative. nih.gov

Analytical Methodologies for 4 2 Acetoxy Ethyl Phenol and Its Metabolites

Extraction and Sample Preparation Techniques

The initial and critical step in the analysis of 4-(2-acetoxy-ethyl)phenol from complex matrices, such as biological fluids or natural products, is the efficient extraction and purification of the target analyte. scispace.com The choice of method depends on the nature of the sample matrix and the physicochemical properties of the compound.

The extraction of this compound from biological and natural sources requires methods that can effectively isolate the compound from a complex mixture of substances. scispace.com This compound is found in natural products like olive oil and wine, where it is formed through the enzymatic acetylation of its precursor, tyrosol. smolecule.com

Commonly used extraction techniques include:

Liquid-Liquid Extraction (LLE): This is a conventional method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. scispace.comhebmu.edu.cn For phenolic compounds like this compound, solvents such as ethyl acetate (B1210297), diethyl ether, and mixtures of alcohols with water are frequently employed. scispace.comhebmu.edu.cn The pH of the aqueous phase can be adjusted to optimize the partitioning of the analyte into the organic layer. scispace.com

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that involves partitioning the analyte between a solid sorbent and a liquid phase. scispace.com This method is advantageous for its selectivity, reduced solvent consumption, and potential for automation. scispace.commdpi.com For phenolic compounds, various sorbents can be used, and the choice depends on the specific properties of the analyte and the matrix. mdpi.com

Soxhlet Extraction: This technique is often used for extracting compounds from solid samples. mdpi.comnih.gov It involves continuous extraction with a recycling solvent, which can be efficient but may expose the analyte to prolonged heat, potentially causing degradation of thermolabile compounds. nih.gov

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. nih.gov While environmentally friendly, the extraction of polar phenolic compounds often requires the use of a co-solvent like ethanol (B145695) to enhance solubility. nih.gov

The selection of the appropriate extraction method and the optimization of parameters such as solvent type, pH, temperature, and extraction time are crucial for achieving high recovery and a clean extract for subsequent analysis. hebmu.edu.cnnih.gov

Following initial extraction, further purification is often necessary to remove interfering substances and isolate this compound in a pure form. wur.nl Recrystallization is a common technique for purifying solid compounds. google.comsciencemadness.org The crude extract is dissolved in a suitable hot solvent, and as the solution cools, the target compound crystallizes out, leaving impurities in the solution. libretexts.org Solvent choice is critical; for instance, recrystallization from a petroleum ether/benzene mixture has been used for related dichlorophenols. sciencemadness.org

For non-crystalline oils or when recrystallization is not effective, distillation under reduced pressure (vacuum distillation) can be employed to purify the compound based on its boiling point. google.comsciencemadness.org Additionally, column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase. wur.nlmdpi.com

Chromatographic Separation Methods

Chromatography is the cornerstone for separating this compound from other components in a mixture, allowing for its precise identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds. sci-hub.box It offers high resolution, sensitivity, and the ability to analyze thermally labile compounds without derivatization. mdpi.com

In a typical HPLC setup for analyzing phenolic compounds, a reversed-phase (RP) column, such as a C18 column, is used. mdpi.comsci-hub.box The separation is achieved by a mobile phase, often a gradient mixture of an aqueous solution (like water with a small amount of acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). sci-hub.box Detection is commonly performed using a UV detector, as phenolic compounds absorb UV light. sci-hub.box More selective detection can be achieved with coulometric detectors, which measure the current generated by the electrochemical oxidation of the analytes. sci-hub.box

HPLC ParameterTypical Conditions
Column Reversed-phase (e.g., C18) mdpi.comsci-hub.box
Mobile Phase Gradient of aqueous acid and organic solvent (e.g., methanol, acetonitrile) sci-hub.box
Detector UV or Coulometric Array sci-hub.box
Application Quantification of phenolic compounds in food and biological samples sci-hub.box

Gas Chromatography (GC) is another powerful technique for separating volatile and thermally stable compounds. For less volatile compounds like phenols, derivatization to increase volatility is often necessary. nih.gov GC is frequently coupled with Mass Spectrometry (GC-MS), which provides detailed structural information, enabling confident identification of the separated compounds. japsonline.comarcjournals.orgjournalejmp.com

In GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated in a capillary column. arcjournals.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. arcjournals.org The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparing it to spectral libraries. japsonline.com

GC-MS ParameterTypical Conditions
Column Capillary column (e.g., HP-5MS) arcjournals.org
Carrier Gas Helium japsonline.comarcjournals.org
Ionization Mode Electron Impact (EI) at 70 eV japsonline.comarcjournals.org
Detector Mass Spectrometer (Quadrupole) arcjournals.org
Application Identification and quantification of volatile and semi-volatile compounds in complex mixtures japsonline.comarcjournals.orgchemsociety.org.ng

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com For this compound, ¹H NMR would show characteristic signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the ethyl group, and the methyl (-CH₃) protons of the acetate group. mdpi.com ¹³C NMR spectroscopy would reveal the signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester group. mdpi.com

Mass Spectrometry (MS), particularly when coupled with a chromatographic technique like GC or HPLC, is used to determine the molecular weight and fragmentation pattern of the compound. mdpi.comnih.gov The molecular weight of this compound is 180.20 g/mol . scbt.comchemicalbook.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ester, and the aromatic ring. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic compounds. ethernet.edu.et It provides detailed information about the carbon-hydrogen framework of a molecule. egyankosh.ac.in For this compound, ¹H NMR and ¹³C NMR spectroscopy would be utilized to confirm the arrangement of atoms.

In the ¹H NMR spectrum, the number of signals indicates the number of different types of protons, while their chemical shifts provide information about their electronic environment. egyankosh.ac.in The splitting of signals (spin-spin coupling) reveals the number of neighboring protons. For this compound, one would expect to see distinct signals for the aromatic protons, the methylene (-CH2-) protons of the ethyl group, and the methyl (-CH3) protons of the acetoxy group. The phenolic hydroxyl (-OH) proton also gives a characteristic signal, the position of which can be influenced by solvent and temperature. mdpi.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments.

Advanced NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish long-range correlations between protons and carbons, further solidifying the structural assignment. mdpi.com

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenolic -OHVariable (e.g., 4-7)-
Aromatic -CH~6.7 - 7.1~115 - 130
Aromatic C-O-~155
Aromatic C-C-~130
-O-CH₂-~4.2~65
-CH₂-Ar~2.8~35
-C(O)-CH₃~2.0~21
-C(O)--~171

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. miamioh.edu

For this compound, with a molecular formula of C₁₀H₁₂O₃, the expected molecular weight is approximately 180.2 g/mol . aablocks.comchemicalbook.com In a mass spectrum, this would be observed as the molecular ion peak (M+). egyankosh.ac.in

Electron impact (EI) ionization, a common technique in MS, often causes the molecular ion to fragment into smaller, charged pieces. The pattern of these fragments is unique to the molecule and can be used to deduce its structure. miamioh.edu For phenols, characteristic fragmentation patterns include the loss of a CO group (M-28) and a formyl radical (HCO·, M-29). libretexts.org The fragmentation of this compound would also likely involve cleavage of the ester group and the ethyl side chain.

Table 2: Potential Fragment Ions of this compound in Mass Spectrometry

m/z Value Possible Fragment Ion Neutral Loss
180[C₁₀H₁₂O₃]⁺(Molecular Ion)
138[C₈H₁₀O₂]⁺CH₂CO
121[C₈H₉O]⁺CH₃COO
107[C₇H₇O]⁺CH₂CH₂OCOCH₃
77[C₆H₅]⁺C₄H₇O₃

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com Different types of bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound. docbrown.info

The IR spectrum of this compound would exhibit several key absorption bands that confirm the presence of its functional groups. A broad peak in the region of 3550-3200 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. docbrown.infoadichemistry.com The presence of the ester group would be confirmed by a strong, sharp absorption band around 1760-1735 cm⁻¹ due to the C=O (carbonyl) stretching vibration. specac.com Additionally, C-O stretching vibrations for the ester and the phenol (B47542) would appear in the 1300-1000 cm⁻¹ region. adichemistry.com Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic -OHO-H Stretch3550 - 3200 (broad)
Ester C=OC=O Stretch1760 - 1735 (strong, sharp)
Aromatic C=CC=C Stretch1600 - 1450
Ester C-OC-O Stretch~1240
Phenolic C-OC-O Stretch~1220

Electrochemical Detection Methods

Electrochemical methods offer sensitive and often rapid means for the detection of phenolic compounds.

Headspace Amperometric Measurements for Related Phenols

While specific studies on the headspace amperometric measurement of this compound are not prevalent, this technique has been successfully applied to the detection of related volatile phenols, such as 4-ethylphenol (B45693). researchgate.net This method involves measuring the current generated by the oxidation or reduction of the analyte at an electrode surface. researchgate.net For phenolic compounds, this typically involves their oxidation.

In a headspace measurement, the volatile compounds from a sample are introduced into the gas phase above the sample (the headspace) and then directed to an electrochemical sensor. This approach is particularly useful for analyzing complex matrices, as it can separate the volatile analytes from non-volatile interfering substances. The use of chemically modified electrodes, for instance, with cobalt phthalocyanine, can enhance the selectivity and sensitivity of the detection of specific phenols. researchgate.net Given the phenolic nature of this compound, it is plausible that similar electrochemical methods could be developed for its detection, potentially after hydrolysis to the more volatile tyrosol.

Advanced Analytical Approaches

Beyond standard spectroscopic techniques, advanced computational and analytical methods can provide deeper insights into the properties of this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net This technique maps the electron distribution of a molecule within its crystalline environment, providing a graphical representation of close contacts between neighboring molecules. scirp.org

By generating a Hirshfeld surface, one can identify and analyze various types of intermolecular interactions, such as hydrogen bonds and van der Waals forces. scirp.org For this compound, this analysis would be particularly insightful for understanding the role of the phenolic hydroxyl group and the ester carbonyl group in forming hydrogen bonds, which are crucial in determining the crystal packing. The analysis produces two-dimensional fingerprint plots that summarize the intermolecular contacts, with different regions of the plot corresponding to specific types of interactions (e.g., O···H, H···H, C···H). nih.gov Quantifying these interactions helps in understanding the stability and physical properties of the crystalline solid. rsc.org

Potential Therapeutic Applications and Future Research Directions

Development as Anticancer Agents

The exploration of 4-(2-acetoxy-ethyl)phenol and its related compounds as anticancer agents has yielded promising preclinical data, suggesting its potential in cancer therapy through various mechanisms of action.

In vitro studies have demonstrated the potential of this compound as an anticancer agent. Research on human liver cancer (HepG2) cells revealed that the compound exhibits strong inhibitory activity against cell proliferation. mdpi.comejgm.co.uk Further analyses in a three-dimensional tumorsphere model, which mimics the tumor microenvironment, showed that this compound could suppress the formation and growth of these tumorspheres in both quantity and size. mdpi.comejgm.co.uk Additionally, the compound has been observed to inhibit the migration of HepG2 cells, a crucial step in cancer metastasis. mdpi.comejgm.co.uk

While direct in vivo studies on this compound are limited, research on its derivatives has provided encouraging results. A study on phospho-tyrosol-indomethacin (PTI), a derivative of tyrosol, demonstrated significant inhibition of colon and lung cancer xenograft growth in mice. nih.gov Another derivative, 4-(1-hydroxy-2-(piperidin-1-yl)ethyl)phenol (CpdA-03), was tested in a murine lymphoma model and was found to reduce tumor volume threefold. nih.gov These findings suggest that the structural backbone of tyrosol and its derivatives holds promise for in vivo anticancer efficacy.

Table 1: In Vitro Anticancer Activity of this compound

Cell Line Assay Observed Effect Citation
HepG2 (Liver Cancer) Proliferation Assay Strong inhibitory activity mdpi.com, ejgm.co.uk
HepG2 (Liver Cancer) 3D Tumorsphere Formation Suppression of formation and development mdpi.com, ejgm.co.uk
HepG2 (Liver Cancer) Migration Assay Inhibition of cell migration mdpi.com, ejgm.co.uk

The anticancer effects of phenolic compounds like this compound are often attributed to their ability to modulate specific signaling pathways that are dysregulated in cancer. While direct studies on the specific pathways targeted by this compound are emerging, research on its parent compound, tyrosol, and other derivatives offers significant insights.

Studies on tyrosol have shown that it can inhibit the PI3K/Akt/mTOR/S6K signaling pathway, which is crucial for cell growth and proliferation. mdpi.com Furthermore, tyrosol has been found to suppress the HIF-1α/NF-κB signaling pathway, which is involved in inflammation and cancer progression. mdpi.com Research on hydroxytyrosol (B1673988), a closely related compound, and its derivatives indicates an inhibitory effect on the AKT and ERK signaling pathways. mdpi.com The activation of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. It is plausible that this compound induces apoptosis in cancer cells, a mechanism that has been observed with other phenolic compounds. proquest.commdpi.com A derivative of this compound, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol, has been shown to downregulate the levels of phospho-STAT3, phospho-Src, and phospho-AKT, all of which are critical nodes in cancer cell survival and proliferation pathways. scbt.com

Table 2: Potential Signaling Pathways Targeted by this compound and Related Compounds

Signaling Pathway Compound Studied Effect Citation
PI3K/Akt/mTOR/S6K Tyrosol Inhibition mdpi.com
HIF-1α/NF-κB Tyrosol Inhibition mdpi.com
AKT and ERK Hydroxytyrosol and derivatives Inhibition mdpi.com
STAT3, Src, AKT 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol Downregulation of phosphorylation scbt.com

Antimicrobial and Antifungal Therapeutics

The rise of drug-resistant pathogens has spurred the search for new antimicrobial and antifungal agents. Phenolic compounds, including this compound, are being explored for their potential in this area.

Research has indicated that this compound possesses antibacterial properties. It has been shown to inhibit the growth of Pseudomonas aeruginosa both in vitro and in vivo. nih.gov The mechanism of action is believed to involve the inhibition of DNA gyrase, an enzyme essential for maintaining the integrity of bacterial DNA. nih.gov

Furthermore, studies on hydroxytyrosol acetate (B1210297), a structurally similar compound, have demonstrated antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis. ejgm.co.ukejgm.co.ukresearchgate.net The minimum inhibitory concentration (MIC) for hydroxytyrosol acetate against S. aureus was found to be 12.5 mg/ml, and for S. epidermidis, it was also 12.5 mg/ml. ejgm.co.ukresearchgate.net While direct evidence of this compound's efficacy against multidrug-resistant strains is still under investigation, the activity of related compounds against common pathogens suggests a promising avenue for research, especially in the context of overcoming resistance mechanisms such as efflux pumps and biofilm formation. core.ac.ukmdpi.comnih.gov

The parent compound of this compound, 4-hydroxyphenethyl alcohol (tyrosol), has shown potential as a natural plant growth stimulator. agrobiology.ru In studies on Amaranthus caudatus, treatment with tyrosol led to positive effects on panicle length and seed weight. agrobiology.ru This cytokinin-like activity suggests a potential application in agriculture to improve crop productivity. agrobiology.ru While this is not a direct application for pathogen protection, the enhancement of plant health could indirectly contribute to improved resilience against pathogens. Further research is needed to explore the direct antifungal or antibacterial properties of this compound in the context of crop protection.

Neuropharmacological Applications

Emerging research points to the neuroprotective potential of this compound and its related compounds, suggesting possible applications in the management of neurodegenerative diseases.

It has been reported that this compound exhibits neuroprotective activity by inhibiting the production of tumor necrosis factor-alpha (TNF-α). nih.govbiosynth.com TNF-α is a pro-inflammatory cytokine implicated in the pathology of various neuroinflammatory and neurodegenerative conditions. nih.gov

Studies on the related compound, hydroxytyrosol acetate, have further substantiated the neuroprotective potential of this class of molecules. In a rat brain slice model of hypoxia-reoxygenation, an experimental setup that mimics the damage caused by stroke, hydroxytyrosol acetate demonstrated a neuroprotective effect. researchgate.net Additionally, in a rat model of Parkinson's disease, pretreatment with hydroxytyrosol acetate significantly preserved striatal dopamine (B1211576) levels and reduced oxidative stress markers. nih.gov The parent compound, tyrosol, has also been shown to have anti-inflammatory and anti-apoptotic effects in the brain, potentially through the suppression of NF-κB function and modulation of the STAT3 signaling pathway. nih.gov These findings collectively suggest that this compound may hold therapeutic value for neurological disorders characterized by inflammation and oxidative stress.

Strategies for Enhancing Bioactivity and Stability

Prodrug design is an established strategy to improve the physicochemical and pharmacokinetic properties of active compounds, such as overcoming poor bioavailability or chemical instability. researchgate.netjiwaji.edunih.gov For phenolic drugs, esterification is a common approach. scite.ai

This compound is itself an ester modification of hydroxytyrosol, a potent natural antioxidant. nih.gov The acetylation of the primary alcohol group of hydroxytyrosol to form this compound is a deliberate strategy to enhance its properties. nih.gov This modification increases the compound's lipophilicity and lipid solubility. nih.gov The enhanced lipophilic character is believed to improve its transport across biological membranes, such as the intestinal barrier, potentially leading to greater bioavailability compared to the more hydrophilic parent compound, hydroxytyrosol. nih.govmdpi.com

Research has focused on the synthesis of various ester derivatives of hydroxytyrosol to modulate its activity. jcsp.org.pkresearchgate.net The selective esterification of the primary hydroxyl group on the side chain is crucial, as this modification can be achieved without compromising the antioxidant activity, which is primarily associated with the catechol ring structure. preprints.orgmdpi.com Biocatalytic processes using enzymes like lipase (B570770) have been developed to perform this esterification with high selectivity and efficiency. preprints.orgmdpi.com These synthetic strategies allow for the creation of a range of hydroxytyrosol esters with varying alkyl chain lengths, tailoring the molecule for specific applications in lipid-based formulations for the food, cosmetic, or pharmaceutical industries. preprints.orgmdpi.com

Improving the delivery of this compound is intrinsically linked to the ester modification itself. The conversion of hydrophilic hydroxytyrosol into the more lipophilic acetate ester is a primary strategy to enhance its compatibility with lipid-based systems and facilitate its passage across cell membranes. nih.govpreprints.org This increased lipophilicity is a key factor for improving its potential use in formulations like emulsions or oil-based formulas. nih.govmdpi.com

Beyond the inherent properties of the molecule, advanced formulation strategies are being explored for related compounds. For instance, the use of chitosan (B1678972) oligomers to create conjugate complexes has been reported as a method to formulate bioactive extracts. mdpi.com While not specific to this compound, this points toward the potential of using polymers to create delivery systems. jiwaji.edu The goal of such formulations is often to protect the active compound from degradation, control its release, and improve its solubility and absorption. jiwaji.edu For phenolic compounds, overcoming the presystemic metabolism that occurs in the gastrointestinal mucosa and liver is a significant challenge that advanced formulations and prodrug strategies aim to address. jiwaji.edu

Toxicological Considerations in Research Development (Excluding Dosage)

The cytotoxic profile of this compound has been evaluated in various in vitro models, particularly in the context of cancer research. Studies have shown that its effects can be selective, with greater cytotoxicity observed in cancerous cells compared to non-malignant cell lines. nih.govnih.gov

In prostate cancer research, this compound demonstrated significantly higher antiproliferative effects in cancerous PC-3 and 22Rv1 cells than in the non-malignant RWPE-1 prostate cell line. nih.govnih.gov This selective cytotoxicity suggests a potential therapeutic window. nih.gov The compound was also shown to reduce cell migration and the formation of prostatospheres, which are indicators of cancer cell aggressiveness. nih.govnih.gov Similarly, in a study on HepG2 liver cancer cells, this compound exhibited strong inhibitory activity against cell proliferation, with an IC50 value of 4.5 ± 1.4 μM. researchgate.net It also suppressed the formation of 3D tumorspheres and inhibited cell migration in this cell line. researchgate.net

Further studies have examined its effects on other cell types. In human vascular endothelial cells (HUVECs), this compound was investigated for its effect on pyroptosis, a form of inflammatory cell death. frontiersin.org A cell viability assay showed that concentrations up to 200 μmol/L did not induce significant cytotoxicity after 13 hours of incubation. frontiersin.org This finding was crucial for subsequent experiments demonstrating that the compound could inhibit TNF-α-induced pyroptosis. frontiersin.org The table below summarizes key in vitro cytotoxicity findings.

When developing a compound for therapeutic use, understanding its toxicological profile is paramount. For this compound, this involves considering data on the pure chemical and its parent compound, hydroxytyrosol. The parent compound is generally considered to have a favorable toxicological profile, with a No Observed Adverse Effect Level (NOAEL) of 500 mg/kg/day proposed from studies in rats. nih.gov Extensive investigation, including clinical signs, organ pathology, and hematology, found no effects of toxicological relevance at this level. nih.gov

However, in vitro genotoxicity assessments have yielded some points for consideration. An in vitro human lymphocyte chromosomal aberration study indicated that hydroxytyrosol could induce an increase in cells with structural chromosome aberrations. nih.gov Despite this finding, the European Food Safety Authority (EFSA) panel, after reviewing the data, concluded that there is no concern with regard to the potential genotoxicity of hydroxytyrosol. nih.gov

As a pure chemical substance, this compound is associated with standard hazard classifications. These include codes such as H315 (Causes skin irritation) and H319 (Causes serious eye irritation), which are relevant for handling the compound in a laboratory or manufacturing setting. biosynth.com The toxicity of phenols as a class can be complex and is influenced by their chemical structure. oup.com Factors such as electron-releasing or electron-withdrawing groups on the phenol (B47542) ring can influence their mechanism of toxicity. oup.com While extensive toxicological data specific to this compound is not widely available in public literature echemi.com, the information on its parent compound and general data on phenols provide a basis for careful evaluation during research and development. cdc.gov

Table of Mentioned Compounds

Emerging Research Areas

Future research into this compound will likely be driven by cutting-edge technologies that can provide a deep and systemic understanding of its biological effects. Omics-based approaches and computational chemistry stand out as particularly promising fields for uncovering the compound's potential therapeutic applications.

Omics technologies provide a holistic view of the dynamic molecular changes within a biological system in response to a stimulus, such as the introduction of a chemical compound. These approaches are invaluable for hypothesis-free discovery of metabolic pathways and protein networks affected by this compound.

Proteomics: Proteomics is the large-scale study of the proteome—the entire set of proteins produced by an organism or system. acs.org Investigating the effects of this compound using proteomics could reveal its direct protein targets and the downstream cellular pathways it modulates. A common strategy, known as "bottom-up" or "shotgun" proteomics, involves the enzymatic digestion of proteins into smaller peptides, which are then analyzed by mass spectrometry to identify and quantify the proteins present in a sample. acs.org

Advanced techniques like proximity-dependent biotinylation could be employed to map the specific protein interaction partners of this compound within a cellular context. nih.gov This method uses an enzyme fused to a protein of interest to biotinylate nearby proteins, which can then be isolated and identified. By designing a study where a known target of the compound (or the compound itself, if suitably modified) is used as bait, researchers could capture a snapshot of its direct molecular neighborhood.

Metabolomics: Metabolomics focuses on the comprehensive analysis of metabolites within a biological sample. By applying techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-ESI-Q-TOF-MS), researchers can identify and quantify hundreds to thousands of small molecules. explorationpub.com A metabolomic study could reveal how this compound alters the metabolic fingerprint of cells or tissues. For example, it could highlight changes in lipid metabolism, amino acid pathways, or energy production, offering clues to its mechanism of action and potential effects on metabolic disorders. The table below outlines a hypothetical experimental workflow for such an investigation.

Table 1: Hypothetical Omics-Based Investigation of this compound

Research Area Methodology Objective Potential Findings
Proteomics Bottom-Up Shotgun ProteomicsTo identify global changes in protein expression in cells treated with this compound.Identification of up- or down-regulated proteins involved in inflammation, oxidative stress, or other key cellular processes.
Proteomics Proximity BiotinylationTo identify direct protein binding partners of this compound.Discovery of novel molecular targets, such as specific enzymes or signaling proteins.
Metabolomics Untargeted HPLC-MS/MSTo profile changes in the cellular metabolome following treatment with the compound.Detection of altered metabolic pathways, providing insight into the compound's systemic effects and potential biomarkers of its activity.

Computational chemistry and molecular modeling offer powerful in silico tools to predict and analyze the interactions between a small molecule, like this compound, and biological macromolecules. These methods can guide further experimental research by identifying likely protein targets and predicting binding affinities, saving significant time and resources.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov Using software such as AutoDock, researchers can virtually screen this compound against libraries of known protein structures to identify potential binding targets. nih.gov For instance, given the anti-inflammatory properties of many phenolic compounds, it could be docked against enzymes like cyclooxygenases (COX-1 and COX-2) to predict its potential as an inhibitor. nih.govlongdom.org The analysis of these docking simulations reveals key interactions, such as hydrogen bonds and hydrophobic interactions, and provides a binding energy score that estimates the affinity of the compound for the target. nih.gov

Theoretical Calculations: Further computational studies using methods like Density Functional Theory (DFT) can be employed to analyze the electronic structure, stability, and reactivity of this compound. eurjchem.com Such theoretical analyses can help in understanding its chemical properties, which in turn influences its biological activity and metabolic fate. These computational approaches provide a foundational framework for designing more potent and selective derivatives. For example, studies on similar phenolic structures have used these methods to explore potential affinity for targets like the glucocorticoid receptor. researchgate.net

Table 2: Potential Molecular Docking Targets for this compound

Potential Protein Target Therapeutic Area Rationale for Investigation Key Interactions to Analyze
Cyclooxygenase-2 (COX-2)InflammationMany phenolic compounds exhibit anti-inflammatory activity by inhibiting COX enzymes. longdom.orgHydrogen bonding with active site residues; hydrophobic interactions within the binding pocket.
Glucocorticoid Receptor (GR)Inflammation, CancerSynthetic analogs with similar structural motifs have been studied for their GR affinity. researchgate.netSteric complementarity; hydrogen bonds with key amino acids in the ligand-binding domain.
TyrosinaseHyperpigmentationAs a derivative of tyrosol, it may interact with the enzyme involved in melanin (B1238610) synthesis.Coordination with copper ions in the active site; hydrogen bonds.

By integrating these emerging research areas, a comprehensive profile of this compound can be developed, paving the way for targeted therapeutic applications.

Q & A

Q. What are the optimal synthetic conditions for preparing 4-(2-acetoxy-ethyl)phenol via acetylation of its hydroxyl precursor?

  • Methodological Answer : The acetylation of 4-(2-hydroxyethyl)phenol can be optimized using acetic anhydride as the acetylating agent in the presence of a catalytic acid (e.g., sulfuric acid or pyridine). A molar ratio of 1:1.2 (phenol:acetic anhydride) at 80–100°C for 4–6 hours under inert atmosphere (N₂ or Ar) typically yields high conversion. Post-reaction, neutralize residual acid with sodium bicarbonate, and purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR should show signals for the acetoxy group (δ ~2.1 ppm, singlet) and the ethyl bridge (δ ~2.8 ppm, triplet for CH₂ and δ ~4.2 ppm, triplet for OCH₂). Aromatic protons appear as two doublets (δ ~6.8–7.2 ppm) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (60:40) at 1 mL/min; UV detection at 275 nm. Purity ≥98% is acceptable for most research applications.
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 195.1 (calculated for C₁₀H₁₂O₃) .

Q. What storage conditions are recommended to prevent hydrolysis of the acetoxy group in this compound?

  • Methodological Answer : Store in airtight, amber glass containers under inert gas (argon) at 2–8°C. Desiccate using silica gel to minimize moisture exposure. Avoid prolonged storage in solvents like water or alcohols. Regularly monitor stability via HPLC; discard if purity drops below 95% .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for synthesizing this compound under varying catalytic conditions?

  • Methodological Answer : Conduct a Design of Experiments (DoE) approach to systematically evaluate variables:
  • Catalyst Type : Compare Bronsted acids (H₂SO₄) vs. Lewis acids (ZnCl₂) vs. enzymatic catalysts.
  • Solvent Effects : Test polar aprotic (DMF) vs. non-polar (toluene) solvents.
  • Temperature Gradient : Run reactions at 50°C, 80°C, and 100°C.
    Analyze results using ANOVA to identify significant factors. Cross-validate with kinetic studies (e.g., in situ FTIR to track acetyl group incorporation) .

Q. What experimental strategies can elucidate the metabolic pathways of this compound in biological systems?

  • Methodological Answer :
  • In Vitro Studies : Incubate with liver microsomes (human/rat) and NADPH cofactor. Extract metabolites using solid-phase extraction (C18 cartridges) and identify via LC-QTOF-MS. Look for hydrolyzed products (e.g., 4-(2-hydroxyethyl)phenol) and glucuronide conjugates.
  • Isotopic Labeling : Synthesize ¹⁴C-labeled compound to trace metabolic fate in animal models.
  • Toxicity Screening : Use zebrafish embryos or HepG2 cells to assess acute toxicity (LC₅₀) and oxidative stress markers (e.g., glutathione depletion) .

Q. How can computational models predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:
  • Map electrostatic potential surfaces and identify nucleophilic sites (e.g., para to the ethyl group).
  • Simulate reaction pathways for nitration or sulfonation, comparing activation energies with experimental yields.
    Validate predictions by synthesizing derivatives (e.g., nitro- or sulfonated analogs) and characterizing via XRD or NMR .

Data Contradiction and Stability Analysis

Q. How should researchers address conflicting data on the thermal stability of this compound?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂. A sharp mass loss at ~200°C indicates decomposition of the acetoxy group.
  • Differential Scanning Calorimetry (DSC) : Identify endothermic peaks corresponding to melting (expected ~80–90°C) and exothermic degradation events.
    Replicate studies in multiple labs using standardized protocols. If discrepancies persist, consider impurities or moisture content as confounding factors .

Ecological and Toxicological Profiling

Q. What methodologies are recommended for assessing the environmental impact of this compound?

  • Methodological Answer :
  • OECD 301D Test : Measure biodegradability in activated sludge over 28 days. Monitor CO₂ evolution via titrimetry.
  • Daphnia magna Acute Toxicity : Expose to 10–100 mg/L for 48 hours; calculate EC₅₀.
  • QSAR Modeling : Use tools like EPI Suite to predict bioaccumulation (log Kow) and ecotoxicity thresholds. Compare with structurally similar phenols (e.g., bisphenol A analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.